N-(1H-Imidazol-1-yl)benzamide
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Overview
Description
N-(1H-Imidazol-1-yl)benzamide is a chemical compound that features an imidazole ring attached to a benzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two structures in this compound results in a compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-1-yl)benzamide typically involves the reaction of imidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of this compound.
Reaction with Benzoyl Chloride:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxide derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
N-(1H-Imidazol-1-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-Imidazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
N-(1H-Imidazol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(1H-Benzimidazol-1-yl)benzamide: Contains a benzimidazole ring instead of an imidazole ring, which may result in different biological activities and chemical properties.
N-(1H-Imidazol-1-yl)acetamide: Contains an acetamide moiety instead of a benzamide moiety, which may affect its reactivity and applications.
N-(1H-Imidazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group, which may influence its solubility and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions and interact with different molecular targets, making it a valuable tool in research and development. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential and develop new uses for this compound.
Properties
CAS No. |
341035-89-0 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-imidazol-1-ylbenzamide |
InChI |
InChI=1S/C10H9N3O/c14-10(9-4-2-1-3-5-9)12-13-7-6-11-8-13/h1-8H,(H,12,14) |
InChI Key |
VYECSAWGWABIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=CN=C2 |
Origin of Product |
United States |
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